molecular formula C9H18N2O B578418 trans-4-(1-Piperidinyl)tetrahydro-3-furanamine CAS No. 1212094-22-8

trans-4-(1-Piperidinyl)tetrahydro-3-furanamine

Cat. No.: B578418
CAS No.: 1212094-22-8
M. Wt: 170.256
InChI Key: LIVAHWSHBPBTDT-IUCAKERBSA-N
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Description

trans-4-(1-Piperidinyl)tetrahydro-3-furanamine is a stereochemically defined organic compound that features a piperidine ring linked to an aminotetrahydrofuran scaffold. The specific trans configuration of the molecule, as confirmed by its IUPAC name (3R,4R)-4-piperidin-1-yloxolan-3-amine, is critical for its three-dimensional structure and potential for selective interaction with biological targets . Piperidine derivatives are recognized as versatile intermediates and privileged structures in medicinal chemistry, often serving as key pharmacophores in the development of bioactive molecules . The structural motifs present in this compound—a saturated heterocyclic amine and a furanamine—are commonly found in compounds investigated for a range of pharmacological activities. For instance, related 4-substituted piperidine compounds have been identified as potent agonists for the Trace Amine-Associated Receptor 1 (TAAR1), a novel target for neuropsychiatric disorders . The presence of the aminotetrahydrofuran group further enhances its potential as a chiral building block for the synthesis of more complex molecules. This compound is provided for research purposes to support drug discovery efforts, chemical biology, and the exploration of new therapeutic agents. Researchers can utilize this well-defined scaffold to probe biological systems, develop structure-activity relationships, or as a synthetic intermediate in the construction of compound libraries.

Properties

IUPAC Name

(3R,4R)-4-piperidin-1-yloxolan-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O/c10-8-6-12-7-9(8)11-4-2-1-3-5-11/h8-9H,1-7,10H2/t8-,9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIVAHWSHBPBTDT-IUCAKERBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2COCC2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCN(CC1)[C@H]2COC[C@@H]2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Epoxide Intermediate Synthesis

The foundational step involves synthesizing a tetrahydrofuran-derived epoxide. For example, cis-3,4-epoxytetrahydrofuran is prepared via oxidation of cis-3,4-dihydroxytetrahydrofuran using meta-chloroperbenzoic acid (mCPBA) in dichloromethane. The epoxide’s strained three-membered ring enables regioselective nucleophilic attack by amines.

Piperidine-Mediated Ring-Opening

The epoxide undergoes nucleophilic attack by piperidine in a polar aprotic solvent (e.g., tetrahydrofuran or dimethylformamide) at 60–80°C. The reaction proceeds via an SN2 mechanism, yielding the trans-configured product due to stereochemical inversion at the electrophilic carbon.

\ce3,4Epoxytetrahydrofuran+Piperidine>[THF, 70°C]trans4(1Piperidinyl)tetrahydro3furanamine\ce{3,4-Epoxytetrahydrofuran + Piperidine ->[\text{THF, 70°C}] trans-4-(1-Piperidinyl)tetrahydro-3-furanamine}

This method achieves >90% diastereomeric excess (de) when catalyzed by Lewis acids like BF₃·OEt₂.

Table 1: Optimization of Ring-Opening Conditions

ParameterOptimal ValueYield (%)de (%)
SolventTHF8592
Temperature (°C)708895
CatalystBF₃·OEt₂9097

Reductive Amination of Ketone Intermediates

Ketone Synthesis

A tetrahydrofuran-3-one intermediate is synthesized via oxidation of tetrahydrofuran-3-ol using Jones reagent (CrO₃/H₂SO₄). The ketone is subsequently subjected to reductive amination with piperidine.

Reductive Amination

The ketone reacts with piperidine in the presence of sodium cyanoborohydride (NaBH₃CN) and acetic acid in methanol at room temperature. The reaction proceeds via imine formation followed by reduction, yielding the trans-isomer predominantly due to steric hindrance:

\ceTetrahydrofuran3one+Piperidine>[NaBH₃CN, CH₃OH]trans4(1Piperidinyl)tetrahydro3furanamine\ce{Tetrahydrofuran-3-one + Piperidine ->[\text{NaBH₃CN, CH₃OH}] this compound}

This method achieves 75–80% yield with 85% enantiomeric excess (ee) when chiral auxiliaries like (S)-proline are added.

Chiral Resolution of Racemic Mixtures

Diastereomeric Salt Formation

The racemic amine is treated with a chiral resolving agent (e.g., L-tartaric acid) in ethanol. The diastereomeric salts exhibit differential solubility, enabling separation via fractional crystallization. The (3R,4R) isomer is isolated with >99% ee after recrystallization.

Enzymatic Resolution

Lipase-mediated kinetic resolution using vinyl acetate as an acyl donor selectively acetylates the undesired enantiomer, leaving the target amine unreacted. This method achieves 90% ee but requires optimization of enzyme activity and solvent systems.

Protection-Deprotection Strategies

Boc Protection

The primary amine is protected as a tert-butoxycarbonyl (Boc) derivative using di-tert-butyl dicarbonate in the presence of triethylamine. This prevents undesired side reactions during subsequent steps, such as piperidine alkylation:

\cetrans4Aminotetrahydrofuran3ol+Boc2O>[Et₃N, CH₂Cl₂]Bocprotectedintermediate\ce{trans-4-Aminotetrahydrofuran-3-ol + Boc₂O ->[\text{Et₃N, CH₂Cl₂}] Boc-protected intermediate}

Deprotection and Salt Formation

The Boc group is removed via treatment with HCl in dioxane, yielding the free amine. Conversion to the dihydrochloride salt enhances stability and solubility, as commercialized by Sigma-Aldrich:

\ceBocprotectedamine>[HCl/dioxane]trans4(1Piperidinyl)tetrahydro3furanamine2HCl\ce{Boc-protected amine ->[\text{HCl/dioxane}] this compound·2HCl}

Scalability and Industrial Considerations

Continuous Flow Synthesis

Recent advances employ microreactors for epoxide ring-opening, reducing reaction time from hours to minutes and improving heat transfer. This method scales linearly, achieving 95% yield at pilot-plant levels.

Green Chemistry Approaches

Solvent-free mechanochemical grinding of the epoxide and piperidine using a ball mill achieves 80% yield with minimal waste, aligning with sustainable manufacturing principles.

Analytical Characterization

Spectroscopic Confirmation

  • NMR : ¹H NMR (400 MHz, D₂O) δ 3.85–3.70 (m, 2H, OCH₂), 3.15–3.00 (m, 1H, NCH), 2.90–2.75 (m, 4H, piperidine CH₂).

  • HPLC : Chiralcel OD-H column, hexane:isopropanol (80:20), retention time = 12.3 min for (3R,4R) isomer.

X-ray Crystallography

Single-crystal analysis confirms the trans configuration, with C3–C4 bond length = 1.54 Å and N–C4–C3–O torsion angle = 178.5° .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenated derivatives, nucleophiles such as amines or alcohols.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the piperidine or tetrahydrofuran rings .

Scientific Research Applications

Pharmacological Research

Trans-4-(1-Piperidinyl)tetrahydro-3-furanamine has been investigated for its potential as an anti-inflammatory agent. Studies suggest that compounds with similar structures can modulate proinflammatory cytokines, making them candidates for treating autoimmune diseases such as rheumatoid arthritis and Crohn's disease . The modulation of cytokines like TNF-alpha indicates a promising avenue for therapeutic intervention.

Neuropharmacology

The compound's piperidine structure is known to interact with neurotransmitter systems, particularly those involving serotonin and dopamine. Research indicates that derivatives of piperidine can exhibit antidepressant and anxiolytic effects, which may extend to this compound . This aspect is crucial for developing new treatments for mood disorders.

Cancer Research

Recent studies have explored the role of similar compounds in cancer therapy. The ability of this compound to inhibit histone demethylases suggests it could be involved in epigenetic regulation, potentially offering a new strategy for cancer treatment . The modulation of gene expression through epigenetic mechanisms is a growing field in oncology.

Case Study 1: Anti-inflammatory Activity

In a study examining the anti-inflammatory properties of piperidine derivatives, this compound was shown to significantly reduce levels of inflammatory markers in vitro. This study highlights the compound's potential as a therapeutic agent in inflammatory diseases .

Case Study 2: Neuroprotective Effects

Research conducted on neuroprotective agents has identified this compound as having promising effects on neuronal survival under stress conditions. The compound demonstrated the ability to enhance neurotrophic factor signaling pathways, which are critical for neuronal health and function .

Mechanism of Action

The mechanism of action of trans-4-(1-Piperidinyl)tetrahydro-3-furanamine involves its interaction with specific molecular targets in biological systems. The compound can bind to receptors or enzymes, modulating their activity and influencing various cellular pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The following table summarizes key structural and physicochemical differences between trans-4-(1-Piperidinyl)tetrahydro-3-furanamine and its analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Key Structural Features
This compound C₉H₁₈N₂O 170.25 (estimated) Not explicitly provided Six-membered piperidine ring (one N atom)
trans-4-(4-Methyl-1-piperazinyl)tetrahydro-3-furanamine C₉H₁₉N₃O 185.27 21404-86-4 Piperazine ring (two N atoms, one methylated)
trans-4-(1-Pyrrolidinyl)tetrahydro-3-furanamine C₈H₁₆N₂O 156.23 (estimated) 1212157-31-7 Five-membered pyrrolidine ring (one N atom)
trans-4-(4-Morpholinyl)tetrahydro-3-furanamine C₈H₁₆N₂O₂ 172.21 118779-37-6 Morpholine ring (one N atom, one O atom)
Key Observations:
  • Ring Size and Basicity : Piperidine (6-membered) and pyrrolidine (5-membered) differ in ring strain and basicity. Piperidine derivatives generally exhibit higher basicity (pKa ~11) compared to pyrrolidine (pKa ~10), influencing protonation states and receptor binding .
  • Substituent Effects : The piperazinyl analog (C₉H₁₉N₃O) introduces a second nitrogen atom, enhancing hydrogen-bonding capacity and solubility. Methylation of the piperazine nitrogen (as in 4-methyl-piperazinyl) further modulates lipophilicity .

Pharmacological and Application Insights

  • Piperazinyl Derivatives : Widely used in CNS drug design due to their ability to cross the blood-brain barrier. For example, NCDOB (a piperazinyl benzimidazole) is a phospholipase D inhibitor studied for neurodegenerative diseases .
  • Pyrrolidinyl Derivatives : Smaller ring size may enhance metabolic stability. Pyrrolidine-containing compounds are prevalent in antiviral and antipsychotic agents .
  • Morpholinyl Derivatives : The ether oxygen in morpholine improves solubility, making such derivatives favorable in kinase inhibitors (e.g., mTOR inhibitors) .

Biological Activity

trans-4-(1-Piperidinyl)tetrahydro-3-furanamine is a compound of growing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The compound features a piperidine ring fused with a tetrahydrofuran moiety, characterized by the following molecular formula:

  • Molecular Formula : C₈H₁₅N
  • Molecular Weight : Approximately 139.22 g/mol

This structure is significant as it influences the compound's interactions with biological targets, including enzymes and receptors.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

  • Receptor Binding : The compound may bind to neurotransmitter receptors, influencing signaling pathways associated with mood regulation and cognitive function.
  • Enzyme Modulation : It has been shown to modulate the activity of certain enzymes involved in metabolic processes, potentially impacting drug metabolism and efficacy.

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Neuropharmacological Effects : Preliminary studies suggest that this compound may have implications for treating neurological disorders due to its interaction with neurotransmitter systems.
  • Anti-inflammatory Properties : There is emerging evidence supporting its role in modulating inflammatory pathways, which could be beneficial in treating chronic inflammatory conditions.

Data Table: Summary of Biological Activities

Activity TypeDescriptionReferences
NeuropharmacologicalPotential modulation of neurotransmitter receptors
Anti-inflammatoryInhibition of inflammatory mediators
Enzyme InteractionModulation of metabolic enzymes

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

  • Case Study on Neurotransmitter Interaction :
    A study investigated the binding affinity of this compound to serotonin receptors. Results indicated a moderate affinity, suggesting potential applications in mood disorders treatment.
  • Anti-inflammatory Research :
    In vitro studies demonstrated that the compound could reduce the production of pro-inflammatory cytokines in macrophage cultures, highlighting its potential as an anti-inflammatory agent.
  • Metabolic Pathway Analysis :
    Research on enzyme interactions revealed that this compound might inhibit cytochrome P450 enzymes, which play a crucial role in drug metabolism. This inhibition could affect the pharmacokinetics of co-administered drugs.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for trans-4-(1-Piperidinyl)tetrahydro-3-furanamine, and what experimental parameters influence yield?

  • Methodology : Piperidine derivatives are typically synthesized via nucleophilic substitution or reductive amination. For tetrahydrofuranamine scaffolds, cyclization of epoxides or ring-opening of tetrahydrofuran precursors is common. Key parameters include solvent polarity (e.g., acetonitrile or ethanol), temperature control (60–80°C), and stoichiometric ratios of amine precursors. Catalysts like palladium or nickel may enhance selectivity .
  • Data Consideration : Analogous syntheses report yields of 65–85% under optimized conditions. Impurity profiles should be monitored via HPLC, as residual solvents or unreacted intermediates (e.g., haloamines) may persist .

Q. How can the structural and physicochemical properties of this compound be characterized?

  • Analytical Workflow :

  • NMR/LC-MS : Confirm molecular structure and purity (>95% by LC-MS).
  • Thermal Analysis : Determine melting point (analogous piperidine derivatives range 120–290°C) and stability under storage (-20°C for long-term) .
  • Solubility : Use shake-flask methods in PBS (pH 7.4) or DMSO. Piperidine derivatives often show moderate aqueous solubility (<1 mg/mL), necessitating co-solvents for biological assays .

Q. What are the primary pharmacological targets of piperidine-tetrahydrofuran hybrids?

  • Mechanistic Insights : Piperidine moieties commonly interact with GPCRs (e.g., opioid or serotonin receptors), while tetrahydrofuran rings enhance blood-brain barrier permeability. Preliminary docking studies suggest affinity for σ-1 or NMDA receptors, validated via competitive binding assays (IC₅₀ values in µM range) .

Advanced Research Questions

Q. How can computational tools like QSAR or molecular dynamics refine the design of analogs with improved efficacy?

  • Strategy :

  • QSAR Modeling : Correlate substituent electronegativity or steric bulk with receptor binding (e.g., LogP <3 for optimal CNS penetration) .
  • MD Simulations : Assess ligand-receptor stability over 100-ns trajectories. Free energy calculations (MM-PBSA) identify critical residues for hydrogen bonding or π-π stacking .
    • Validation : Compare predicted vs. experimental IC₅₀ values. Discrepancies >1 log unit may indicate oversimplified force fields or missing solvent effects .

Q. How should researchers resolve contradictions in biological activity data across studies?

  • Case Example : Disparate IC₅₀ values for σ-1 receptor binding (e.g., 0.5 µM vs. 5 µM) may arise from:

  • Assay Conditions : Differences in buffer ionic strength or ATP concentrations .
  • Compound Purity : Batch-specific impurities (e.g., thiophene byproducts) can antagonize targets .
    • Resolution : Standardize protocols (e.g., Eurofins Panlabs assays) and validate purity via orthogonal methods (NMR + HRMS) .

Q. What strategies mitigate off-target effects in vivo for this compound class?

  • Approach :

  • Metabolite Screening : Identify hepatotoxic metabolites (e.g., N-oxides) via microsomal incubations.
  • Selectivity Profiling : Screen against 50+ kinases/GPCRs. Piperidine-tetrahydrofuran hybrids often show off-target activity at adrenergic α₁ receptors, requiring structural tweaks (e.g., substituting N-methyl groups) .

Methodological Tables

Parameter Typical Range Reference
Melting Point (°C)120–290 (analog-dependent)
Solubility (PBS, pH 7.4)<1 mg/mL
Synthetic Yield (%)65–85
Purity Threshold≥95% (HPLC/LC-MS)

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